molecular formula C10H11NO7S B3057374 5-(Ethylsulphonyl)-4-nitro-o-anisic acid CAS No. 79893-22-4

5-(Ethylsulphonyl)-4-nitro-o-anisic acid

Cat. No.: B3057374
CAS No.: 79893-22-4
M. Wt: 289.26 g/mol
InChI Key: NCMKWHOWUUZOFU-UHFFFAOYSA-N
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Description

5-(Ethylsulphonyl)-4-nitro-o-anisic acid is an organic compound characterized by the presence of an ethylsulphonyl group, a nitro group, and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid typically involves multiple steps. One common synthetic route starts with the nitration of o-anisic acid to introduce the nitro group. This is followed by the sulfonation of the nitro-o-anisic acid to attach the ethylsulphonyl group. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired substitutions occur efficiently.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

5-(Ethylsulphonyl)-4-nitro-o-anisic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Ethylsulphonyl)-4-nitro-o-anisic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulphonyl group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar compounds to 5-(Ethylsulphonyl)-4-nitro-o-anisic acid include:

    4-Nitro-o-anisic acid: Lacks the ethylsulphonyl group, making it less versatile in certain reactions.

    5-Methylsulphonyl-4-nitro-o-anisic acid: Has a methylsulphonyl group instead of an ethylsulphonyl group, which can affect its reactivity and applications.

    5-(Ethylsulphonyl)-2-nitrobenzoic acid: Similar structure but with different positioning of functional groups, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

5-ethylsulfonyl-2-methoxy-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7S/c1-3-19(16,17)9-4-6(10(12)13)8(18-2)5-7(9)11(14)15/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMKWHOWUUZOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000824
Record name 5-(Ethanesulfonyl)-2-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79893-22-4
Record name 5-(Ethylsulfonyl)-2-methoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79893-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulphonyl)-4-nitro-o-anisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079893224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethanesulfonyl)-2-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylsulphonyl)-4-nitro-o-anisic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Ethylsulphonyl)-4-nitro-o-anisic acid
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